molecular formula C12H20N2O2 B8566157 1-[(6-Methylpyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54126-81-7

1-[(6-Methylpyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol

Cat. No. B8566157
Key on ui cas rn: 54126-81-7
M. Wt: 224.30 g/mol
InChI Key: GAQXHDOWYHYFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410530

Procedure details

A mixture of 6.1 g of 6-methyl-3-pyridinol, 5.5 g of 1-isopropyl-3-azetidinol, 0.3 g of potassium hydroxide and 25 ml of benzyl alcohol is stirred for 16 hours under nitrogen in a bath at 150° C. After cooling, the reaction mixture is diluted with 50 ml of ether and extracted with 30 ml of 4 N hydrochloric acid. The aqueous phase is separated off, rendered alkaline with concentrated sodium hydroxide solution and extracted with 100 ml of methylene chloride. 3-(3'-Isopropylamino-2'-hydroxy-propoxy)-6-methyl-pyridine is isolated from the crude product thus obtained by bulb tube distillation at 130°-140° C. bath temperature and 0.04 mm Hg. It is identical in its properties with the product obtained in Example 19.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH:9]([N:12]1[CH2:15][CH:14]([OH:16])[CH2:13]1)([CH3:11])[CH3:10].[OH-].[K+].C(O)C1C=CC=CC=1>CCOCC>[CH:9]([NH:12][CH2:13][CH:14]([OH:16])[CH2:15][O:8][C:5]1[CH:6]=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1)([CH3:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
CC1=CC=C(C=N1)O
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(C)N1CC(C1)O
Name
Quantity
0.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
is stirred for 16 hours under nitrogen in a bath at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with 30 ml of 4 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of methylene chloride

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)NCC(COC=1C=NC(=CC1)C)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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